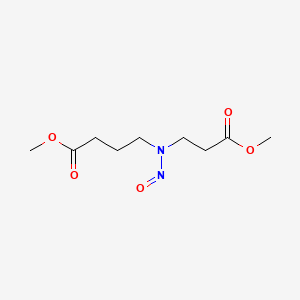
Butanoic acid, 4-((3-methoxy-3-oxopropyl)nitrosoamino)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 4-((3-methoxy-3-oxopropyl)nitrosoamino)-, methyl ester is a complex organic compound with a unique structure that includes a butanoic acid backbone, a methoxy group, and a nitrosoamino functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-((3-methoxy-3-oxopropyl)nitrosoamino)-, methyl ester typically involves multiple steps One common method includes the esterification of butanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 4-((3-methoxy-3-oxopropyl)nitrosoamino)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amino derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 4-((3-methoxy-3-oxopropyl)nitrosoamino)-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which butanoic acid, 4-((3-methoxy-3-oxopropyl)nitrosoamino)-, methyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrosoamino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butanoic acid, 3-[(3-methoxy-3-oxopropyl)amino]-3-methyl-, methyl ester
- 3-Methoxy-3-oxopropanoic acid
Uniqueness
Butanoic acid, 4-((3-methoxy-3-oxopropyl)nitrosoamino)-, methyl ester is unique due to the presence of the nitrosoamino group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This functional group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
79453-28-4 |
|---|---|
Molekularformel |
C9H16N2O5 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
methyl 4-[(3-methoxy-3-oxopropyl)-nitrosoamino]butanoate |
InChI |
InChI=1S/C9H16N2O5/c1-15-8(12)4-3-6-11(10-14)7-5-9(13)16-2/h3-7H2,1-2H3 |
InChI-Schlüssel |
LASKCAZJLSMMFS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCN(CCC(=O)OC)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


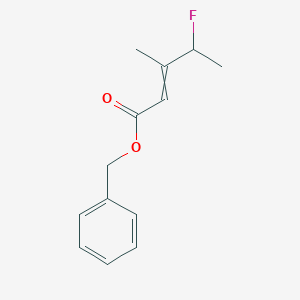
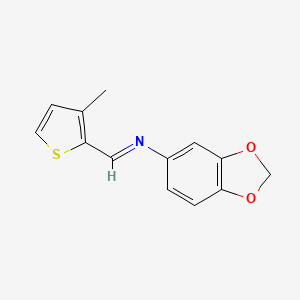
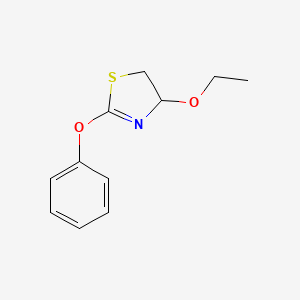
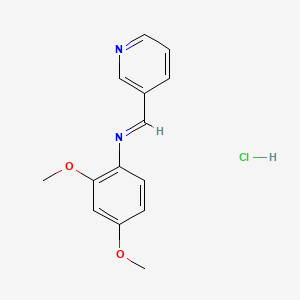
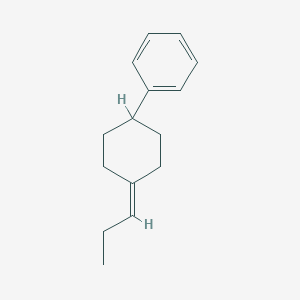
![4,4'-Dipentyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14437559.png)

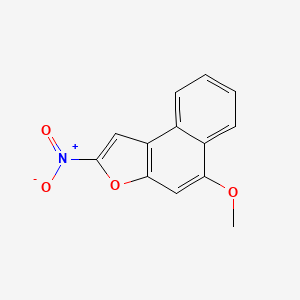


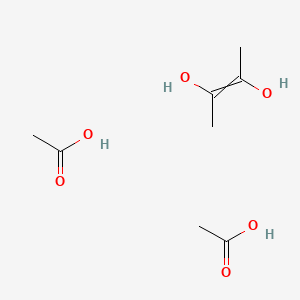
![N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-ethoxy-6-nitrophenyl}formamide](/img/structure/B14437596.png)


